molecular formula C27H26N2O8 B12995688 5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid

5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid

Cat. No.: B12995688
M. Wt: 506.5 g/mol
InChI Key: ZWCFWQFBPVPAEN-NRFANRHFSA-N
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Description

5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes both amino and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the xanthene core: This step involves the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions to form the xanthene scaffold.

    Introduction of the benzoic acid moiety: This can be achieved through electrophilic aromatic substitution reactions, where the xanthene core is reacted with benzoic acid derivatives.

    Attachment of the amino-carboxypentyl group: This step involves the coupling of the xanthene-benzoic acid intermediate with an amino-carboxypentyl derivative using carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the xanthene core can be oxidized to form quinones.

    Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) for amide formation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-[(5-Amino-1-carboxypentyl)iminodiacetic acid: A chelating agent with similar amino and carboxyl functional groups.

    Nα,Nα-Bis(carboxymethyl)-L-lysine: Another compound with carboxyl and amino functionalities.

Uniqueness

5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid is unique due to its xanthene core, which imparts distinct fluorescent properties. This makes it particularly valuable in imaging and diagnostic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H26N2O8

Molecular Weight

506.5 g/mol

IUPAC Name

5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid

InChI

InChI=1S/C27H26N2O8/c28-21(27(35)36)3-1-2-10-29-25(32)14-4-7-17(20(11-14)26(33)34)24-18-8-5-15(30)12-22(18)37-23-13-16(31)6-9-19(23)24/h4-9,11-13,21,24,30-31H,1-3,10,28H2,(H,29,32)(H,33,34)(H,35,36)/t21-/m0/s1

InChI Key

ZWCFWQFBPVPAEN-NRFANRHFSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)NCCCC[C@@H](C(=O)O)N)C(=O)O)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCCC(C(=O)O)N)C(=O)O)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O

Origin of Product

United States

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